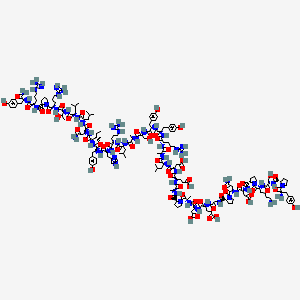

(Leu31,pro34)-neuropeptide Y (porcine)

Description

BenchChem offers high-quality (Leu31,pro34)-neuropeptide Y (porcine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Leu31,pro34)-neuropeptide Y (porcine) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C190H286N54O56/c1-16-96(10)150(180(294)234-130(82-142(193)253)168(282)225-124(74-94(6)7)164(278)226-125(75-95(8)9)171(285)239-151(101(15)247)181(295)221-120(32-22-66-208-190(202)203)185(299)243-70-26-36-140(243)177(291)219-116(31-21-65-207-189(200)201)156(270)222-121(152(195)266)77-103-40-50-109(249)51-41-103)238-172(286)128(80-106-46-56-112(252)57-47-106)229-167(281)129(81-107-87-204-91-210-107)230-158(272)115(30-20-64-206-188(198)199)218-163(277)123(73-93(4)5)223-155(269)98(12)212-173(287)135(89-245)236-166(280)127(79-105-44-54-111(251)55-45-105)228-165(279)126(78-104-42-52-110(250)53-43-104)227-157(271)114(29-19-63-205-187(196)197)216-153(267)97(11)211-161(275)122(72-92(2)3)224-169(283)132(85-148(262)263)232-160(274)118(59-61-146(258)259)217-154(268)99(13)213-176(290)138-34-24-67-240(138)182(296)100(14)214-162(276)131(84-147(260)261)231-159(273)117(58-60-145(256)257)215-144(255)88-209-175(289)137-33-23-69-242(137)186(300)134(83-143(194)254)235-170(284)133(86-149(264)265)233-178(292)141-37-27-71-244(141)184(298)119(28-17-18-62-191)220-174(288)136(90-246)237-179(293)139-35-25-68-241(139)183(297)113(192)76-102-38-48-108(248)49-39-102/h38-57,87,91-101,113-141,150-151,245-252H,16-37,58-86,88-90,191-192H2,1-15H3,(H2,193,253)(H2,194,254)(H2,195,266)(H,204,210)(H,209,289)(H,211,275)(H,212,287)(H,213,290)(H,214,276)(H,215,255)(H,216,267)(H,217,268)(H,218,277)(H,219,291)(H,220,288)(H,221,295)(H,222,270)(H,223,269)(H,224,283)(H,225,282)(H,226,278)(H,227,271)(H,228,279)(H,229,281)(H,230,272)(H,231,273)(H,232,274)(H,233,292)(H,234,294)(H,235,284)(H,236,280)(H,237,293)(H,238,286)(H,239,285)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H4,196,197,205)(H4,198,199,206)(H4,200,201,207)(H4,202,203,208)/t96-,97-,98-,99-,100-,101+,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,150-,151-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBZLZXDILRJJT-CCPZSHQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C9CCCN9C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C190H286N54O56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4223 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125580-28-1 | |

| Record name | Neuropeptide Y, leu(31)-pro(34)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125580281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Core Mechanism of Action of (Leu31,Pro34)-Neuropeptide Y (porcine): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the porcine analog of (Leu31,Pro34)-Neuropeptide Y, a selective agonist of the Neuropeptide Y (NPY) Y1 receptor. This document details its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate its function.

Receptor Binding Affinity and Selectivity

(Leu31,Pro34)-Neuropeptide Y (porcine) is a synthetic analog of Neuropeptide Y characterized by the substitution of Leucine for Isoleucine at position 31 and Proline for Glutamine at position 34. These modifications confer a high affinity and selectivity for the NPY Y1 receptor subtype.

Quantitative Binding Data

The binding affinity of (Leu31,Pro34)-Neuropeptide Y has been determined through competitive radioligand binding assays, typically using radioiodinated NPY or Peptide YY ([¹²⁵I]-PYY) as the radioligand. The following table summarizes the available quantitative data for the binding of (Leu31,Pro34)-NPY to various NPY receptor subtypes. It is important to note that much of the available data has been generated using human or rat receptor homologs, which share a high degree of sequence identity with the porcine receptor.

| Receptor Subtype | Ligand | Cell Line/Tissue | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Y1 (human) | (Leu31,Pro34)-NPY (human, rat) | HEK293 Cells | 0.39 | - | [1] |

| Y1 (porcine) | (Leu31,Pro34)-NPY (porcine) | - | 0.54 | - | [2] |

| Y1 (human) | (Leu31,Pro34)-NPY | SK-N-MC Cells | - | ~2.1 (displacement of [¹²⁵I]-NPY) | [3] |

| Y2 (human) | (Leu31,Pro34)-NPY (human, rat) | HEK293 Cells | >1000 | - | [1] |

| Y2 (human) | (Leu31,Pro34)-NPY | SK-N-BE2 Cells | 215 ± 78 | - | [4] |

| Y4 (human) | (Leu31,Pro34)-NPY (human, rat) | HEK293 Cells | 0.499 | - | [1] |

| Y5 (human) | (Leu31,Pro34)-NPY (human, rat) | HEK293 Cells | 0.31 | - | [1] |

Downstream Signaling Pathways

The NPY Y1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of (Leu31,Pro34)-Neuropeptide Y, the Y1 receptor undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G-proteins, primarily of the Gαi/o and Gαq/11 families. This initiates a cascade of intracellular signaling events.

Gαi/o-Mediated Pathway: Inhibition of Adenylyl Cyclase

Activation of the Gαi/o pathway by the Y1 receptor leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing a variety of cellular processes including gene transcription and metabolism.

Gαq/11-Mediated Pathway: Mobilization of Intracellular Calcium

The Y1 receptor also couples to Gαq/11 proteins, which activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ concentration is a key signaling event that mediates many of the physiological effects of Y1 receptor activation.[3][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [Leu31,Pro34]-Neuropeptide Y (porcine) | CAS 125580-28-1 | Tocris Bioscience [tocris.com]

- 3. Y1 receptors for neuropeptide Y are coupled to mobilization of intracellular calcium and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

(Leu31,Pro34)-Neuropeptide Y (Porcine): A Technical Guide to Its Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding profile of (Leu31,Pro34)-Neuropeptide Y, a critical tool in neuropeptide research. The document details its binding affinities, the downstream signaling pathways it modulates, and the experimental protocols used for its characterization.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that exerts a wide range of physiological effects through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[1][2] The development of selective agonists for these receptor subtypes is crucial for dissecting their individual functions. (Leu31,Pro34)-Neuropeptide Y (porcine) is a synthetic analog of NPY, engineered for enhanced selectivity.[3][4] It has been established as a potent and highly specific agonist for the Y1 receptor, making it an invaluable molecular tool for studying Y1-mediated processes such as vasoconstriction, food intake, and anxiety regulation.[5][6]

Receptor Binding Profile

Competitive binding assays have demonstrated that (Leu31,Pro34)-NPY exhibits high affinity for the Y1 receptor, with significantly lower affinity for other NPY receptor subtypes. This selectivity is a key attribute, allowing for the targeted investigation of Y1 receptor function.

The binding affinities, expressed as inhibition constant (Ki) values, are summarized below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Ki (nM) | Source Cell/Tissue | Reference |

| Y1 | (Leu31,Pro34)-NPY (porcine) | 0.54 | - | |

| Y1 | (Leu31,Pro34)-NPY (human, rat) | 0.39 | - | [7] |

| Y4 | (Leu31,Pro34)-NPY (human, rat) | Shows affinity | - | [7] |

| Y5 | (Leu31,Pro34)-NPY (porcine) | Shows affinity | - |

Note: Specific cell lines or tissue sources for these Ki values were not detailed in the source materials, but studies commonly use cell lines like human neuroblastoma SK-N-MC for Y1 receptor expression.[5][8]

Signaling Pathways

Activation of the Y1 receptor by (Leu31,Pro34)-NPY initiates a cascade of intracellular signaling events. The Y1 receptor is coupled to inhibitory G-proteins (Gi/o).[9][10] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[9][10][11] A decrease in cAMP levels subsequently leads to reduced activity of Protein Kinase A (PKA).[9][10]

Furthermore, Y1 receptor activation can mobilize intracellular calcium (Ca2+) and activate other pathways, including the mitogen-activated protein kinase (MAPK) cascade, which can influence cell growth and proliferation.[5][9]

Y1 Receptor Signaling Pathway.

Experimental Protocols

The characterization of the binding profile of (Leu31,Pro34)-NPY relies on radioligand binding assays. These assays measure the interaction between the ligand and its receptor by using a radioactively labeled version of a ligand.

Representative Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of an unlabeled compound, such as (Leu31,Pro34)-NPY, by measuring its ability to displace a radioligand from the Y1 receptor.

1. Membrane Preparation:

-

Cells or tissues expressing the Y1 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[12]

-

The homogenate is centrifuged to pellet the cell membranes.[12]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[12]

2. Assay Execution:

-

The assay is typically performed in a 96-well plate format.[12]

-

To each well, the following are added in sequence:

-

Receptor membrane preparation.

-

A range of concentrations of the unlabeled competitor ligand ((Leu31,Pro34)-NPY).

-

A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-NPY or ¹²⁵I-Peptide YY).[13]

-

-

Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of unlabeled NPY).[14]

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[12]

3. Separation and Detection:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the receptor-bound radioligand while unbound radioligand passes through.[12]

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

-

The radioactivity retained on the filters is quantified using a scintillation or gamma counter.[12][14]

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.[14]

-

The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.[14]

-

A non-linear regression analysis is used to fit a sigmoidal dose-response curve, from which the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined.[15]

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Workflow for Competitive Radioligand Binding Assay.

References

- 1. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. [Leu31,Pro34]-Neuropeptide Y (human, rat) | NPY Receptors | Tocris Bioscience [tocris.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Y1 Receptor Promotes Osteogenesis in Bone Marrow Stromal Cells via cAMP/PKA/CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Inhibition of Y1 Receptor Promotes Osteogenesis in Bone Marrow Stromal Cells via cAMP/PKA/CREB Pathway [frontiersin.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. [Leu31-Pro34] neuropeptide Y identifies a subtype of 125I-labeled peptide YY binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

(Leu31, Pro34)-Neuropeptide Y: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of (Leu31, Pro34)-Neuropeptide Y ((Leu31, Pro34)-NPY), a potent and selective agonist for the Neuropeptide Y (NPY) Y1 receptor. This document details the scientific background, experimental protocols, and key data associated with this important research tool.

Discovery and Significance

(Leu31, Pro34)-Neuropeptide Y was first described as a specific Neuropeptide Y Y1 receptor agonist in the early 1990s.[1][2][3] The discovery was a significant advancement in the study of the NPY system, providing researchers with a tool to selectively probe the function of the Y1 receptor subtype. Neuropeptide Y is a 36-amino acid peptide neurotransmitter involved in a wide range of physiological processes, including the regulation of food intake, blood pressure, and mood.[1][3][4] The existence of multiple NPY receptor subtypes (Y1, Y2, Y4, Y5) with distinct tissue distributions and signaling properties necessitated the development of subtype-selective ligands.

The design of (Leu31, Pro34)-NPY was based on the observation that the C-terminal region of NPY is crucial for receptor binding and that substitutions at positions 31 and 34 could confer selectivity.[5][6] Specifically, the substitution of Isoleucine at position 31 with Leucine and Alanine at position 34 with Proline resulted in a peptide with high affinity for the Y1 receptor and significantly reduced affinity for the Y2 receptor.[1][6] This selectivity has made (Leu31, Pro34)-NPY an invaluable tool for elucidating the physiological roles of the Y1 receptor.

Synthesis and Purification

The synthesis of (Leu31, Pro34)-NPY is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used method for producing synthetic peptides. The following sections detail the methodology for its synthesis and purification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of (Leu31, Pro34)-NPY

This protocol outlines the manual synthesis of (Leu31, Pro34)-NPY using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Wash the resin with DMF (3x).

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the 20% piperidine in DMF treatment for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the (Leu31, Pro34)-NPY sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM (3x) and methanol (3x) and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:2.5:2.5:1 v/v/v/w).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether (3x).

-

Dry the crude peptide pellet under vacuum.

-

Experimental Protocol: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude (Leu31, Pro34)-NPY peptide

-

Water (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Trifluoroacetic acid (TFA, HPLC grade)

-

Preparative C18 RP-HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

-

Chromatography:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in ACN).

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 60 minutes) at a flow rate appropriate for the column size.

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified (Leu31, Pro34)-NPY as a white powder.

Pharmacological Characterization

The biological activity of (Leu31, Pro34)-NPY is primarily defined by its high affinity and selectivity for the Y1 receptor. This is typically assessed through radioligand binding assays and functional assays such as calcium mobilization.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of (Leu31, Pro34)-NPY for various NPY receptor subtypes.

| Receptor Subtype | Ki (nM) | Cell Line | Reference |

| Y1 | 0.39 | HEK | [7] |

| Y2 | >1000 | HEK | [7] |

| Y4 | 0.499 | HEK | [7] |

| Y5 | 0.31 | HEK | [7] |

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of (Leu31, Pro34)-NPY for the Y1 receptor.

Materials:

-

Cell membranes expressing the human Y1 receptor

-

[¹²⁵I]-PYY or other suitable radioligand

-

(Leu31, Pro34)-NPY (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Binding buffer, radioligand, and cell membranes.

-

Non-specific Binding: Binding buffer, radioligand, cell membranes, and a high concentration of unlabeled NPY (e.g., 1 µM).

-

Competition: Binding buffer, radioligand, cell membranes, and varying concentrations of (Leu31, Pro34)-NPY.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of (Leu31, Pro34)-NPY.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Protocol: Calcium Mobilization Assay

This protocol measures the ability of (Leu31, Pro34)-NPY to elicit an increase in intracellular calcium via the Y1 receptor.

Materials:

-

Cells expressing the human Y1 receptor (e.g., HEK293 or CHO cells)

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid

-

(Leu31, Pro34)-NPY

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Plate the Y1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and probenecid in HBSS.

-

Remove the cell culture medium and add the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Establish a baseline fluorescence reading.

-

Inject varying concentrations of (Leu31, Pro34)-NPY into the wells.

-

Measure the change in fluorescence over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of (Leu31, Pro34)-NPY.

-

Plot the peak response against the log concentration of the agonist.

-

Calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.

-

In Vivo Activity

(Leu31, Pro34)-NPY has been shown to be biologically active in vivo, eliciting physiological responses consistent with Y1 receptor activation. A key in vivo effect is its potent pressor (blood pressure-increasing) activity.[1][3][4][8]

Experimental Protocol: Measurement of Blood Pressure in Anesthetized Rats

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Anesthetic (e.g., urethane or a ketamine/xylazine mixture)

-

Catheters for cannulation of the carotid artery and jugular vein

-

Pressure transducer

-

Data acquisition system

-

(Leu31, Pro34)-NPY solution in sterile saline

Procedure:

-

Anesthesia and Surgery:

-

Anesthetize the rat and ensure a stable plane of anesthesia.

-

Surgically expose the carotid artery and jugular vein.

-

Insert catheters into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration).

-

-

Stabilization: Allow the animal to stabilize for a period of time (e.g., 30 minutes) while monitoring baseline blood pressure and heart rate.

-

Drug Administration: Administer bolus injections of (Leu31, Pro34)-NPY at various doses through the jugular vein catheter.

-

Data Recording: Continuously record the mean arterial pressure (MAP) using the pressure transducer and data acquisition system.

-

Data Analysis:

-

Measure the peak change in MAP from baseline for each dose of (Leu31, Pro34)-NPY.

-

Construct a dose-response curve by plotting the change in MAP against the log of the administered dose.

-

Determine the ED₅₀ value (the dose that produces 50% of the maximal pressor response).

-

Signaling Pathway and Experimental Workflows

NPY Y1 Receptor Signaling Pathway

Activation of the Y1 receptor by (Leu31, Pro34)-NPY initiates a cascade of intracellular signaling events. The Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Additionally, Y1 receptor activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[9][10]

References

- 1. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. [Leu31, Pro34] NPY, a selective functional postjunctional agonist at neuropeptide-Y receptors in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Y1 receptors for neuropeptide Y are coupled to mobilization of intracellular calcium and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the neuropeptide Y-induced intracellular calcium release in human erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(Leu31,Pro34)-Neuropeptide Y: An In-Depth Technical Guide on its Effects on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Leu31,Pro34)-Neuropeptide Y ((Leu31,Pro34)-NPY) is a synthetic analog of Neuropeptide Y (NPY), a 36-amino acid peptide neurotransmitter widely distributed throughout the central and peripheral nervous systems. (Leu31,Pro34)-NPY is distinguished by its high selectivity as an agonist for the Neuropeptide Y receptor subtype 1 (Y1). This selectivity makes it an invaluable tool for elucidating the specific physiological roles of the Y1 receptor in modulating neuronal activity. This technical guide provides a comprehensive overview of the effects of (Leu31,Pro34)-NPY on neuronal excitability, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action

(Leu31,Pro34)-NPY exerts its effects by binding to and activating Y1 receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o family of G-proteins. Activation of the Y1 receptor by (Leu31,Pro34)-NPY initiates a signaling cascade that ultimately modulates neuronal excitability. The primary downstream effects include:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can affect the activity of various downstream effectors, including protein kinase A (PKA).

-

Modulation of Ion Channels: Y1 receptor activation can directly modulate the activity of various ion channels through the βγ-subunits of the G-protein. This includes the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1] The inhibition of VGCCs reduces calcium influx, which is a critical step in neurotransmitter release, while the activation of GIRK channels leads to membrane hyperpolarization, thereby decreasing neuronal excitability.

-

Intracellular Calcium Mobilization: The binding of (Leu31,Pro34)-NPY to Y1 receptors is associated with a transient increase in cytoplasmic free calcium concentrations.[2] This is likely mediated through the βγ-subunits of the G-protein activating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of calcium from intracellular stores.

Quantitative Data on the Effects of (Leu31,Pro34)-NPY

The following tables summarize the available quantitative data on the binding affinity and functional effects of (Leu31,Pro34)-NPY.

Table 1: Receptor Binding Affinity of (Leu31,Pro34)-NPY

| Receptor Subtype | Cell Line | Ki (nM) | Reference |

| Y1 | Human Neuroblastoma Cells | Not specified | [2] |

| Y1 | HEK Cells | 0.39 | |

| Y4 | HEK Cells | 0.499 | |

| Y5 | HEK Cells | 0.31 | |

| Y2 | HEK Cells | >1000 |

Table 2: Functional Effects of (Leu31,Pro34)-NPY on Neuronal Systems

| Experimental Model | Measured Parameter | Effect of (Leu31,Pro34)-NPY | Concentration/Dose | Reference |

| Anesthetized Rats | Blood Pressure | Increase | Not specified | [2][3] |

| Human Neuroblastoma SK-N-MC Cells | Intracellular Calcium | Transient Increase | 100 nM | [2] |

| Rat Spinal Cord Dorsal Horn (Sham) | [35S]GTPγS binding (Emax) | 37.90 ± 1.32% | Not specified | [4] |

| Rat Spinal Cord Dorsal Horn (Sham) | [35S]GTPγS binding (EC50) | 2.80 ± 0.31 nM | Not specified | [4] |

| Rat Spinal Cord Dorsal Horn (SNI) | [35S]GTPγS binding (EC50) | 1.84 ± 0.23 nM | Not specified | [4] |

| Rat Dental Pulp | Capsaicin-evoked CGRP release | 26% Inhibition | Not specified | [1] |

| Rat Amygdalar Neurons | NMDA-evoked EPSCs | Reduction in amplitude | Not specified | [5] |

| Rat Amygdalar Neurons | GABAA receptor-mediated IPSCs | Increase in amplitude | Not specified | [5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation. Below are outlines of common experimental protocols used to study the effects of (Leu31,Pro34)-NPY on neuronal excitability.

Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of the electrical properties of individual neurons.

Objective: To characterize the effects of (Leu31,Pro34)-NPY on resting membrane potential, action potential firing, and synaptic currents.

Materials:

-

Cultured neurons or acute brain slices

-

Glass micropipettes (resistance 3-7 MΩ)

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 CaCl2, 2 MgSO4; bubbled with 95% O2/5% CO2.

-

Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine; pH adjusted to 7.3 with KOH.

-

(Leu31,Pro34)-NPY stock solution.

Procedure:

-

Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

-

Place the preparation in a recording chamber continuously perfused with oxygenated aCSF.

-

Pull glass micropipettes and fill with intracellular solution.

-

Under visual guidance (e.g., using a microscope with DIC optics), approach a neuron with the micropipette.

-

Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

-

Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.

-

In current-clamp mode, record the resting membrane potential and inject current steps to elicit action potentials to determine firing frequency and other action potential parameters.

-

In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV to record excitatory postsynaptic currents, EPSCs, or 0 mV to record inhibitory postsynaptic currents, IPSCs).

-

Establish a stable baseline recording for at least 5-10 minutes.

-

Bath-apply (Leu31,Pro34)-NPY at the desired concentration.

-

Record changes in membrane potential, firing rate, and synaptic currents for the duration of the drug application.

-

Wash out the drug with aCSF and record for a recovery period.

-

Analyze the data to quantify changes in the recorded parameters.

Calcium Imaging

This technique allows for the visualization of changes in intracellular calcium concentration in response to neuronal activity or drug application.

Objective: To measure changes in intracellular calcium levels in neurons following the application of (Leu31,Pro34)-NPY.

Materials:

-

Cultured neurons

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) or genetically encoded calcium indicators (e.g., GCaMP)

-

Fluorescence microscope with a suitable camera and light source

-

Image acquisition and analysis software

-

Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)

-

(Leu31,Pro34)-NPY stock solution

Procedure:

-

Culture neurons on glass-bottom dishes or coverslips.

-

Load the cells with a calcium indicator dye by incubating them in a solution containing the dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C. For genetically encoded indicators, transfect the cells at an appropriate time before imaging.

-

Wash the cells with physiological saline solution to remove excess dye.

-

Mount the dish or coverslip on the stage of the fluorescence microscope.

-

Acquire baseline fluorescence images for a few minutes.

-

Apply (Leu31,Pro34)-NPY to the cells.

-

Continuously acquire fluorescence images to monitor changes in intracellular calcium.

-

Analyze the images by selecting regions of interest (ROIs) over individual cell bodies and plotting the change in fluorescence intensity over time. The change in fluorescence is often expressed as a ratio (F/F0) or a change in ratio (for ratiometric dyes like Fura-2).

Mandatory Visualizations

Signaling Pathways

Caption: Y1 Receptor Signaling Pathway.

Experimental Workflows

Caption: Experimental Workflows for Studying (Leu31,Pro34)-NPY Effects.

Conclusion

(Leu31,Pro34)-NPY is a potent and selective Y1 receptor agonist that primarily exerts an inhibitory influence on neuronal excitability. Its actions are mediated through a Gi/o-coupled signaling pathway that leads to the inhibition of adenylyl cyclase, modulation of key ion channels, and a transient increase in intracellular calcium. The available quantitative data, though limited in scope for certain electrophysiological parameters, consistently supports its role as a modulator of neuronal function. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the nuanced effects of (Leu31,Pro34)-NPY and to explore the therapeutic potential of targeting the Y1 receptor in various neurological and psychiatric disorders. Further research is warranted to expand the quantitative understanding of its impact on a wider range of neuronal subtypes and circuits.

References

- 1. Neuropeptide Y Y1 Receptor Effects on Pulpal Nociceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Leu31, Pro34] NPY, a selective functional postjunctional agonist at neuropeptide-Y receptors in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spinal neuropeptide Y Y1 receptor-expressing neurons are a pharmacotherapeutic target for the alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropeptide Y: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (Leu31,Pro34)-Neuropeptide Y in Appetite Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic Neuropeptide Y (NPY) analog, (Leu31,Pro34)-NPY, and its significant role in the neurochemical regulation of appetite. (Leu31,Pro34)-NPY is a potent and selective agonist for the Neuropeptide Y receptor subtype 1 (Y1), a key receptor implicated in orexigenic signaling pathways. This document details the receptor binding profile of (Leu31,Pro34)-NPY, its demonstrated effects on food intake and body weight, and the underlying signaling mechanisms. Furthermore, it provides detailed experimental protocols for in-vivo assessment of its effects, including intracerebroventricular administration and behavioral satiety sequence analysis. The information is intended to serve as a foundational resource for researchers and professionals involved in the study of appetite regulation and the development of novel therapeutics targeting the NPY system.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that stands as one of the most potent orexigenic (appetite-stimulating) signals in the central nervous system.[1][2] Its effects are mediated through a family of G-protein coupled receptors, with the Y1 and Y5 receptor subtypes being most strongly implicated in the regulation of food intake.[1][3][4][5][6][7] The synthetic analog (Leu31,Pro34)-NPY, characterized by the substitution of Leucine for Isoleucine at position 31 and Proline for Glutamine at position 34, has been instrumental in elucidating the specific role of the Y1 receptor in appetite control.[8][9][10][11][12] This analog exhibits high affinity and selectivity for the Y1 receptor, making it a valuable tool for pharmacological studies.[8][9][12][13]

Receptor Binding Profile and Selectivity

(Leu31,Pro34)-NPY is primarily recognized as a high-affinity agonist for the Y1 receptor.[8][9][12] However, it also demonstrates affinity for the Y4 and Y5 receptors, while showing negligible binding to the Y2 receptor.[13] This selectivity profile is crucial for interpreting its physiological effects.

Table 1: Receptor Binding Affinities (Ki) of (Leu31,Pro34)-NPY

| Receptor Subtype | Binding Affinity (Ki) | Cell Line | Reference |

| Y1 | 0.39 nM | HEK | [13] |

| Y4 | 0.499 nM | HEK | [13] |

| Y5 | 0.31 nM | HEK | [13] |

| Y2 | >1000 nM | HEK | [13] |

Effects on Appetite and Food Intake

Central administration of (Leu31,Pro34)-NPY has been consistently shown to stimulate food intake in rodent models.[13][14] This orexigenic effect is primarily attributed to its agonist activity at the Y1 receptor, as studies have demonstrated that NPY's effects on appetite are mediated through this receptor.[14][15][16]

Table 2: Orexigenic Effects of Centrally Administered (Leu31,Pro34)-NPY in Rats

| Administration Route | Dose | Effect on Food Intake | Animal Model | Reference |

| Intracerebroventricular (ICV) | 1.15-3.45 nmol | Increased food intake | Rats | [14] |

| Intracerebroventricular (ICV) | 30 pmol | Increased food intake | Rats (350-400g) | [13] |

| Paraventricular Nucleus (PVN) | Not specified | Stimulated feeding | Male rats | [15] |

Signaling Pathways

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[17][18] Activation of the Y1 receptor by (Leu31,Pro34)-NPY initiates a signaling cascade that ultimately leads to the stimulation of appetite.

Figure 1. Signaling pathway of (Leu31,Pro34)-NPY via the Y1 receptor.

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Injection

This protocol describes the surgical implantation of a guide cannula for direct administration of substances into the lateral ventricles of a rat brain.

Materials:

-

Stereotaxic apparatus

-

Anesthetic (e.g., pentobarbital)

-

Stainless steel guide cannula

-

Dental acrylic

-

Surgical drill

-

30-gauge stainless steel stylet and injector

-

Microsyringe and infusion pump

Procedure:

-

Anesthetize the rat (e.g., with 60 mg/kg pentobarbital) and place it in the stereotaxic apparatus.[19] Ensure the skull is level between bregma and lambda.[19]

-

Drill a hole in the skull at the appropriate coordinates for the lateral ventricle (e.g., for rats: AP +0.6 mm, ML +1.6 mm from bregma).[19]

-

Lower the guide cannula to the desired depth (e.g., DV +4.5 mm from bregma) and secure it with dental acrylic.[19]

-

Insert a stylet into the guide cannula to maintain patency.[19]

-

Allow the animal to recover for 3-5 days before commencing experiments.[19]

-

For injection, remove the stylet and insert the injector connected to a microsyringe via polyethylene tubing.[19]

-

Infuse the solution (e.g., (Leu31,Pro34)-NPY or vehicle) at a slow rate (e.g., 1 µL/min) using an infusion pump.[19]

-

After the experimental period, verify the cannula placement by injecting a dye (e.g., Evans blue).[19]

Figure 2. Experimental workflow for ICV cannulation and injection.

Behavioral Satiety Sequence (BSS) Analysis

BSS analysis is a method to assess the natural progression of behaviors associated with satiety.[20][21][22][23] A normal BSS involves a transition from feeding to grooming and then to resting.[20][21][22][23]

Materials:

-

Observation cage

-

Video recording equipment (optional but recommended)

-

Food (standard chow)

-

Timing device

Procedure:

-

Fast the animals for a specified period (e.g., 8 hours) to ensure motivation to eat.[20]

-

Administer the test substance (e.g., (Leu31,Pro34)-NPY via ICV) or vehicle.

-

After administration, place the animal in the observation cage with a pre-weighed amount of food.

-

Observe and record the animal's behavior continuously for a set period (e.g., 60 minutes).[20] The behaviors to be scored include eating, grooming, and resting.[22][23]

-

The analysis involves quantifying the time spent in each behavioral state, typically in discrete time bins (e.g., every minute or in 5-10 minute blocks), to determine if the treatment alters the natural sequence of satiety.[20]

-

Measure food intake by weighing the remaining food at the end of the observation period.

Conclusion

(Leu31,Pro34)-NPY is a powerful pharmacological tool for investigating the role of the Y1 receptor in appetite regulation. Its potent orexigenic effects, mediated through well-defined signaling pathways, underscore the significance of the NPY-Y1 system as a target for the development of therapeutics aimed at modulating food intake and energy balance. The experimental protocols detailed in this guide provide a framework for conducting robust in-vivo studies to further explore the nuances of this critical neurochemical pathway. As research in this area progresses, a deeper understanding of the interplay between different NPY receptors and their downstream effects will be essential for the design of effective and safe treatments for appetite-related disorders.

References

- 1. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of the Y1 receptor in the regulation of neuropeptide Y-mediated feeding: comparison of wild-type, Y1 receptor-deficient, and Y5 receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Feeding behavior and gene expression of appetite-related neuropeptides in mice lacking for neuropeptide Y Y5 receptor subclass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Y1 and Y5 Receptors Are Both Required for the Regulation of Food Intake and Energy Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. [Leu31,Pro34]neuropeptide Y (NPY), but not NPY 20-36, produces discriminative stimulus effects similar to NPY and induces food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-function analysis of stimulation of food intake by neuropeptide Y: effects of receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Frontiers | Neuropeptide Y and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies [frontiersin.org]

- 18. Neuropeptide Y and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rat intracerebroventricular injection. [bio-protocol.org]

- 20. jcdr.net [jcdr.net]

- 21. Behavioural satiety sequence (BSS): separating wheat from chaff in the behavioural pharmacology of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Behavioral satiety sequence (BSS) for the diagnosis of drug action on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Cardiovascular Consequences of Selective Y1 Receptor Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neuropeptide Y (NPY), a highly conserved 36-amino acid peptide, is a significant cotransmitter with norepinephrine in the sympathetic nervous system. Its diverse physiological roles are mediated through a family of G-protein coupled receptors, with the Y1 receptor subtype being a key player in cardiovascular regulation. Activation of the Y1 receptor has been shown to elicit potent vasoconstriction, influence blood pressure, and contribute to vascular remodeling.[1][2][3] This technical guide provides an in-depth overview of the cardiovascular effects of selective Y1 receptor activation, detailing the underlying signaling pathways, summarizing quantitative data from key studies, and outlining relevant experimental protocols.

Core Signaling Pathways of the Y1 Receptor

The Y1 receptor is primarily coupled to Gi/o and Gq proteins.[2][3] Upon activation by NPY or a selective Y1 agonist, these signaling cascades are initiated, leading to a variety of cellular responses in the cardiovascular system.

Gi/o-Mediated Pathway

Activation of the Gi/o pathway by the Y1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP can influence the activity of protein kinase A (PKA) and subsequently modulate the function of various ion channels and other downstream targets.

Gq-Mediated Pathway

The Y1 receptor can also couple to Gq proteins, activating phospholipase C (PLC).[2] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2] The elevated intracellular Ca2+ can then activate Ca2+/calmodulin-dependent kinases (CaMK).[2]

Quantitative Effects of Y1 Receptor Modulation on Cardiovascular Parameters

The following tables summarize quantitative data from various studies investigating the effects of selective Y1 receptor agonists and antagonists on key cardiovascular parameters.

Table 1: Effects of Selective Y1 Receptor Antagonists on Basal Cardiovascular Parameters

| Compound | Species/Model | Dose | Parameter | Change | Reference |

| BIBP 3226 | Conscious Spontaneously Hypertensive Rats (SHR) | 0.125-1 mg/kg i.v. | Basal Blood Pressure | No significant change | [4] |

| BIBP 3226 | Conscious Spontaneously Hypertensive Rats (SHR) | 6 mg/kg/h for 1.5 hours | Resting Mean Blood Pressure & Heart Rate | No statistically significant difference | [5] |

| BIBP 3226 | Male Sprague-Dawley Rats (in vivo) | 100 µg/kg (hindlimb infusion) | Hindlimb Vascular Conductance | Increased by 1.5 ± 0.5 µl·min⁻¹·mmHg⁻¹ | [6][7] |

| BRC 672 | Anesthetized Rats | 6.7 µmol/kg | Resting Arterial Blood Pressure | Decreased from 136 ± 4 mmHg to 122 ± 3 mmHg | [8] |

| AR-H040922 | Male Patients with Angina Pectoris | 13.3 µg/kg/min (infusion) | Systolic Blood Pressure (during exercise) | Attenuated by 6-11 mmHg | [9] |

Table 2: Effects of Selective Y1 Receptor Agonists on Cardiovascular Parameters

| Compound | Species/Model | Dose | Parameter | Effect | Reference |

| [Leu31, Pro34]NPY | Ganglion-blocked Rabbits | 1-8 µg/kg i.v. | Mean Arterial Pressure | Dose-dependent increase | [10] |

| [Leu31, Pro34]NPY | Isolated Rat Mesenteric Arteries | Not specified | Contractile Response | Similar to NPY | |

| NPY | Anesthetized Guinea Pig | ED50: 0.9 ± 0.13 nmol/kg | Blood Pressure | Increase | [11] |

| NPY | Anesthetized Rat | ED50: 0.8 ± 0.39 nmol/kg | Blood Pressure | Increase | [11] |

| NPY | Anesthetized Rabbit | ED50: 0.6 ± 0.09 nmol/kg | Blood Pressure | Increase | [11] |

Detailed Experimental Protocols

In Vivo Assessment of Y1 Receptor Antagonism in Conscious Rats

This protocol outlines a typical experiment to evaluate the effect of a selective Y1 receptor antagonist on cardiovascular parameters in conscious, freely moving rats, often using spontaneously hypertensive rats (SHR) as a model for hypertension.

In Vitro Assessment of Vascular Reactivity

This protocol describes a common in vitro method to study the direct effects of Y1 receptor activation on vascular smooth muscle contraction using isolated arterial rings.

Concluding Remarks

The selective activation of the Y1 receptor exerts significant effects on the cardiovascular system, primarily through vasoconstriction and blood pressure elevation. The development of selective Y1 receptor antagonists has been crucial in elucidating these roles and continues to be an area of interest for therapeutic intervention in cardiovascular diseases such as hypertension.[1] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target the NPY-Y1 receptor system.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. The Role of Neuropeptide Y in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropeptide Y and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Does the neuropeptide Y Y1 receptor contribute to blood pressure control in the spontaneously hypertensive rat? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuropeptide Y Y1 receptor antagonist (BIBP 3226) attenuates stress evoked tachycardia in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Y1- and alpha1-receptor control of basal hindlimb vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuropeptide Y analog with selective antagonism of effects mediated by postjunctional Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of a neuropeptide Y Y1 receptor antagonist in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of NPY Y1 receptors in cardiovascular control in the conscious rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuropeptide Y1- and Y2-receptor-mediated cardiovascular effects in the anesthetized guinea pig, rat, and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

(Leu31,Pro34)-Neuropeptide Y: A Comprehensive Technical Guide on its Role in Rodent Anxiety-Like Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide neurotransmitter abundantly expressed in the central nervous system, where it plays a crucial role in regulating a multitude of physiological processes, including stress, feeding, and emotional behaviors.[1][2] The synthetic analog, (Leu31,Pro34)-Neuropeptide Y, has emerged as a valuable pharmacological tool for elucidating the specific contributions of NPY receptor subtypes to anxiety-like behavior in rodent models. This technical guide provides a comprehensive overview of the current understanding of (Leu31,Pro34)-NPY's effects on anxiety, detailing its receptor interactions, summarizing key quantitative findings, outlining common experimental protocols, and visualizing the associated signaling pathways. The primary aim is to equip researchers and drug development professionals with a thorough resource to facilitate further investigation into the therapeutic potential of targeting the NPY system for anxiety disorders.

Introduction: The Neuropeptide Y System and Anxiety

The biological actions of NPY are mediated by a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[1][3] A substantial body of evidence points towards the anxiolytic (anxiety-reducing) effects of NPY, primarily mediated through the Y1 receptor subtype.[1][4] Conversely, activation of the Y2 receptor has been associated with anxiogenic (anxiety-promoting) effects.[5][6] (Leu31,Pro34)-NPY is a potent and selective agonist for the Y1 receptor, making it an instrumental compound in dissecting the role of this specific receptor in anxiety modulation.[4][7][8] While primarily targeting the Y1 receptor, some studies suggest that at higher concentrations, (Leu31,Pro34)-NPY may also exhibit activity at the Y5 receptor, which has also been implicated in anxiety-like behaviors.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the effects of (Leu31,Pro34)-NPY on anxiety-like behavior in rodents.

Table 1: Effects of (Leu31,Pro34)-NPY in Rodent Behavioral Models of Anxiety

| Rodent Model | Behavioral Assay | Administration Route | Dose of (Leu31,Pro34)-NPY | Observed Effect on Anxiety-Like Behavior | Reference |

| Mice | Elevated Plus Maze | Intracerebroventricular (ICV) | 70 pmol | Anxiolytic (reduced preference for closed arms) | [5][6] |

| Rats (Sprague-Dawley) | Geller-Seifter Punished Responding Test | Intracerebroventricular (ICV) | Not specified, but equipotent to NPY | Anxiolytic-like (anticonflict effect) | [4] |

| Rats (Sprague-Dawley) | Forced Swim Test (in Single Prolonged Stress model) | Intranasal | 132 µ g/rat | Antidepressant-like (prevented increased immobility) | [9] |

| Rats | Elevated Plus Maze | Microinjection into Locus Coeruleus | 10 pmol | No significant effect | [11] |

| Rats (Olfactory Bulbectomized) | Forced Swim Test, Social Interaction Test | Intracerebroventricular (ICV) | Not specified | Anxiolytic and antidepressant-like | [12] |

| Rats (Sprague-Dawley) | Elevated Plus Maze (in Single Prolonged Stress model) | Intranasal | Not specified | Ineffective in preventing anxiety | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of common experimental protocols used to assess the impact of (Leu31,Pro34)-NPY on anxiety-like behavior in rodents.

Animal Models

-

Standard Laboratory Rodents: Male Sprague-Dawley or Wistar rats, and C57BL/6 mice are frequently used.

-

Stress-Induced Models:

-

Single Prolonged Stress (SPS): This model is used to induce behavioral changes relevant to post-traumatic stress disorder (PTSD). It typically involves a sequence of stressors such as restraint, forced swim, and ether exposure, followed by a period of home cage rest before behavioral testing.[9][13]

-

Olfactory Bulbectomy (OBX): This surgical model, involving the removal of the olfactory bulbs, leads to behavioral alterations that can mimic symptoms of depression and anxiety.[12]

-

Behavioral Assays

-

Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[5][6]

-

Open Field Test (OFT): This assay assesses exploratory behavior and anxiety. Rodents are placed in an open, illuminated arena. Anxiolytic effects are inferred from increased exploration of the center of the arena.

-

Forced Swim Test (FST): Primarily a model for depressive-like behavior, the FST can also be sensitive to anxiolytic agents. The test measures the immobility time of a rodent when placed in an inescapable cylinder of water. Reduced immobility is interpreted as an antidepressant-like effect.[9]

-

Social Interaction (SI) Test: This test measures the natural tendency of rodents to interact with a novel conspecific. A reduction in social interaction is considered an index of anxiety. Anxiolytics are expected to increase the duration of social interaction.[12]

-

Geller-Seifter Conflict Test: In this operant conditioning paradigm, an animal's lever-pressing for a food reward is suppressed by the concurrent delivery of a mild electric shock. Anxiolytic drugs reduce this suppression, leading to an increase in punished responding.[4]

Drug Administration

-

Intracerebroventricular (ICV) Injection: This method delivers the compound directly into the cerebral ventricles, allowing for widespread distribution within the central nervous system.

-

Intranasal Administration: This non-invasive route allows for direct nose-to-brain delivery of peptides, bypassing the blood-brain barrier to some extent.[9]

-

Microinjection: This technique involves the targeted delivery of a compound into a specific brain region, such as the amygdala or locus coeruleus, to investigate the neuroanatomical substrates of the drug's effect.[4][11]

Signaling Pathways and Experimental Workflow

Visualizing Molecular Mechanisms and Experimental Design

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways activated by (Leu31,Pro34)-NPY and a typical experimental workflow for studying its effects on anxiety-like behavior.

Caption: NPY Y1 Receptor Signaling Cascade.

Caption: Rodent Anxiety Behavior Experimental Workflow.

Discussion and Future Directions

The evidence strongly supports an anxiolytic role for (Leu31,Pro34)-NPY, primarily through its action on Y1 receptors. Microinjection studies have pinpointed the amygdala as a key brain region mediating these effects.[4] However, some discrepancies in the literature, such as the lack of effect observed with microinjection into the locus coeruleus, highlight the neuroanatomical specificity of NPY's actions.[11] Furthermore, the potential involvement of the Y5 receptor in the anxiolytic effects of NPY and its agonists warrants further investigation with more selective pharmacological tools.[10]

Future research should focus on:

-

Clarifying the precise contribution of the Y5 receptor to the anxiolytic profile of (Leu31,Pro34)-NPY.

-

Investigating the therapeutic potential of intranasally delivered (Leu31,Pro34)-NPY and other Y1 agonists in preclinical models of anxiety and stress-related disorders.

-

Exploring the downstream signaling molecules and neural circuits that are modulated by Y1 receptor activation to produce anxiolysis.

Conclusion

(Leu31,Pro34)-Neuropeptide Y is an invaluable tool for probing the role of the NPY Y1 receptor in anxiety-like behavior. The consistent anxiolytic effects observed across various rodent models underscore the potential of targeting the Y1 receptor for the development of novel anxiolytic therapeutics. This guide provides a foundational resource for researchers aiming to build upon the existing knowledge and further unravel the complexities of the NPY system in the regulation of emotional behavior.

References

- 1. Neuropeptide Y: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the neuropeptide Y system in stress-related psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anxiolytic-like action of neuropeptide Y: mediation by Y1 receptors in amygdala, and dissociation from food intake effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuropeptide Y produces anxiety via Y2-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuropeptide Y Produces Anxiety Via Y2-Type Receptors | CiNii Research [cir.nii.ac.jp]

- 7. Exploring the Anxiolytic Potential of NPY by a Dipeptidyl Peptidase-IV Inhibitor in an Animal Model of PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Leu31-Pro34] neuropeptide Y identifies a subtype of 125I-labeled peptide YY binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NPY1 Receptor Agonist Modulates Development of Depressive-Like Behavior and Gene Expression in Hypothalamus in SPS Rodent PTSD Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential roles for neuropeptide Y Y1 and Y5 receptors in anxiety and sedation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anxiolytic-like effect of neuropeptide Y (NPY) and NPY13-36 microinjected into vicinity of locus coeruleus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of neuropeptide Y Y₁ and Y₂ receptors on behavioral despair in a rat model of depression with co-morbid anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of NPY receptor subtype 1 by [D-His26]NPY is sufficient to prevent development of anxiety and depressive like effects in the single prolonged stress rodent model of PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of (Leu31,Pro34)-Neuropeptide Y on Blood Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of (Leu31,Pro34)-Neuropeptide Y ((Leu31,Pro34)-NPY) on blood pressure. (Leu31,Pro34)-NPY is a highly specific synthetic analog of Neuropeptide Y (NPY) that demonstrates a strong affinity and selectivity for the NPY Y1 receptor subtype. This selectivity makes it an invaluable tool for elucidating the physiological roles of the Y1 receptor in cardiovascular regulation. This document summarizes key quantitative data from preclinical studies, details common experimental methodologies, and illustrates the primary signaling pathways involved.

Core Concepts

Neuropeptide Y is a 36-amino acid neurotransmitter found in both the central and peripheral nervous systems. It is a potent vasoconstrictor and plays a significant role in cardiovascular homeostasis. NPY exerts its effects through a family of G-protein coupled receptors, of which the Y1 receptor is primarily located post-junctionally on vascular smooth muscle cells. Activation of the Y1 receptor is strongly associated with vasoconstriction and a subsequent increase in blood pressure.

(Leu31,Pro34)-NPY was developed as a specific Y1 receptor agonist[1][2]. Its in vivo administration, particularly through intravenous routes, has been shown to elicit a potent pressor response, often exceeding that of native NPY[1][2]. This makes it a critical pharmacological tool for studying Y1 receptor-mediated hemodynamic effects.

Quantitative Data on Hemodynamic Effects

The primary in vivo effect of intravenously administered (Leu31,Pro34)-NPY is a dose-dependent increase in arterial blood pressure. The following tables summarize the quantitative findings from key studies in anesthetized rats.

Table 2.1: Intravenous (IV) Administration in Anesthetized Rats

| Agonist | Dose (nmol/kg) | Mean Blood Pressure Increase (mmHg) | Animal Model | Reference |

| (Leu31,Pro34)-NPY | 0.25 | ~10 | Anesthetized Rat | Fuhlendorff et al., 1990[1] |

| 2.5 | ~25 | Anesthetized Rat | Fuhlendorff et al., 1990[1] | |

| 25 | ~35 | Anesthetized Rat | Fuhlendorff et al., 1990[1] | |

| NPY (for comparison) | 0.25 | ~5 | Anesthetized Rat | Fuhlendorff et al., 1990[1] |

| 2.5 | ~15 | Anesthetized Rat | Fuhlendorff et al., 1990[1] | |

| 25 | ~25 | Anesthetized Rat | Fuhlendorff et al., 1990[1] |

Note: Values are estimated from the dose-response curve presented in the cited publication.

A study by Potter & McCloskey (1992) also confirmed that (Leu31,Pro34)-NPY increases blood pressure as effectively as native NPY, highlighting its function as a potent post-junctional Y1 agonist[3].

Table 2.2: Intracerebroventricular (ICV) Administration in Conscious Rats

It is critical to note that the route of administration dramatically alters the cardiovascular effects of Y1 receptor activation. Central administration has been shown to produce a hypotensive response.

| Agonist | Dose (nmol) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Animal Model | Reference |

| (Leu31,Pro34)-NPY | 3.0 | ↓ 11.0 ± 1.2 | ↓ 71 ± 11 | Wistar Rats | Klemfuss et al., 1998[4] |

| NPY | 3.0 | ↓ 12.7 ± 2.6 | ↓ 81 ± 13 | Wistar Rats | Klemfuss et al., 1998[4] |

Experimental Protocols

The following section details a generalized methodology for assessing the in vivo effects of (Leu31,Pro34)-NPY on blood pressure in a rodent model, based on common practices in the field.

Animal Model

-

Species: Rat (e.g., Sprague-Dawley, Wistar)

-

Sex: Male

-

Weight: 250-350g

Anesthesia and Surgical Preparation

-

Anesthesia: Anesthesia is induced and maintained using agents such as urethane, sodium pentobarbital, or a combination of ketamine and xylazine administered intraperitoneally (i.p.). The choice of anesthetic is critical as it can influence baseline cardiovascular parameters.

-

Tracheostomy: A tracheal cannula may be inserted to ensure a patent airway, particularly for long-duration experiments.

-

Catheterization:

-

Venous Access: A catheter is inserted into a jugular or femoral vein for the intravenous (IV) administration of (Leu31,Pro34)-NPY and other pharmacological agents.

-

Arterial Line: For direct and continuous blood pressure measurement, a catheter is inserted into a carotid or femoral artery. This arterial line is connected to a pressure transducer.

-

Drug Administration

-

(Leu31,Pro34)-NPY is dissolved in a sterile saline solution.

-

The solution is administered as an intravenous bolus injection or a continuous infusion through the venous catheter.

-

Doses are typically administered in increasing order, with a sufficient time interval between doses (e.g., 10-15 minutes) to allow blood pressure to return to baseline.

Hemodynamic Monitoring

-

The arterial catheter is connected to a pressure transducer, which interfaces with a data acquisition system (e.g., a PowerLab or similar).

-

Continuous recordings of systolic, diastolic, and mean arterial pressure (MAP) are taken.

-

Heart rate is typically derived from the arterial pressure waveform or recorded via ECG electrodes.

-

A stabilization period of at least 20-30 minutes is allowed after surgery and before the start of the experimental protocol to ensure stable baseline hemodynamic readings.

Visualizations: Pathways and Workflows

NPY Y1 Receptor Signaling Pathway in Vasoconstriction

Activation of the NPY Y1 receptor on vascular smooth muscle cells by (Leu31,Pro34)-NPY initiates a signaling cascade leading to vasoconstriction. The primary mechanism involves G-protein coupling, leading to increased intracellular calcium concentration.

Caption: NPY Y1 receptor signaling cascade in vascular smooth muscle.

Experimental Workflow for In Vivo Blood Pressure Measurement

The following diagram outlines the typical workflow for an acute in vivo experiment designed to measure the hemodynamic effects of (Leu31,Pro34)-NPY.

Caption: Workflow for hemodynamic assessment of (Leu31,Pro34)-NPY.

References

- 1. researchgate.net [researchgate.net]

- 2. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Leu31, Pro34] NPY, a selective functional postjunctional agonist at neuropeptide-Y receptors in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiovascular actions of neuropeptide Y and social stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of (Leu31,Pro34)-Neuropeptide Y on Neurotransmitter Systems: A Technical Guide

An in-depth examination of the interactions between the selective Neuropeptide Y Y1 receptor agonist, (Leu31,Pro34)-NPY, and the GABAergic, glutamatergic, dopaminergic, and serotonergic systems.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the intricate interactions between the synthetic Neuropeptide Y (NPY) analog, (Leu31,Pro34)-NPY, and key neurotransmitter systems in the central nervous system. (Leu31,Pro34)-NPY is a potent and selective agonist for the Neuropeptide Y Y1 receptor (Y1R), a G-protein coupled receptor predominantly linked to Gi/o proteins.[1] Activation of Y1R by (Leu31,Pro34)-NPY initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels.[2][3][4] This modulation of the cAMP-PKA signaling pathway, along with other downstream effectors, allows (Leu31,Pro34)-NPY to exert significant influence over neuronal excitability and synaptic transmission. This guide will delve into the specific interactions with GABA, glutamate, dopamine, and serotonin systems, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Interaction with the GABAergic System

The interaction of (Leu31,Pro34)-NPY with the GABAergic system, the primary inhibitory neurotransmitter system in the brain, is crucial for its anxiolytic and neuromodulatory effects. Activation of Y1 receptors by (Leu31,Pro34)-NPY has been shown to enhance GABAergic transmission, thereby reducing neuronal excitability.

Signaling Pathways

Activation of the Y1 receptor by (Leu31,Pro34)-NPY potentiates the function of GABA-A receptors. This is achieved through a G-protein-mediated reduction in cAMP levels, which subsequently decreases the activity of Protein Kinase A (PKA).[2][3] Reduced PKA activity is hypothesized to decrease the phosphorylation of GABA-A receptors, leading to an increase in their inhibitory postsynaptic currents (IPSCs).[2][3]

Quantitative Data

The following table summarizes the quantitative effects of (Leu31,Pro34)-NPY on GABAergic currents.

| Parameter | Agonist/Antagonist | Concentration | Effect | Brain Region | Reference |

| eIPSC Amplitude | (Leu31,Pro34)-NPY | 400 nM | Significant increase | Basolateral Amygdala | [2][3] |

| eIPSC Amplitude | PD160170 (Y1R Antagonist) | - | Abolished (Leu31,Pro34)-NPY effect | Basolateral Amygdala | [2][3] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology: This technique is employed to measure evoked inhibitory postsynaptic currents (eIPSCs) in individual neurons.

-

Slice Preparation: Coronal brain slices (300-400 µm thick) containing the region of interest (e.g., amygdala) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.[5]

-

Recording: Neurons are visualized using infrared differential interference contrast microscopy. Whole-cell patch-clamp recordings are made using glass micropipettes (3-7 MΩ resistance) filled with an internal solution.[6][7]

-